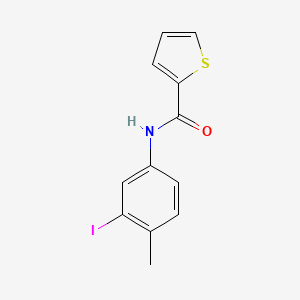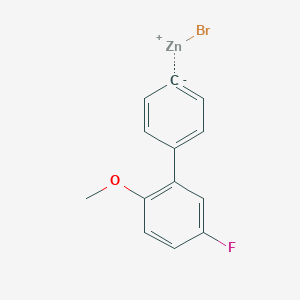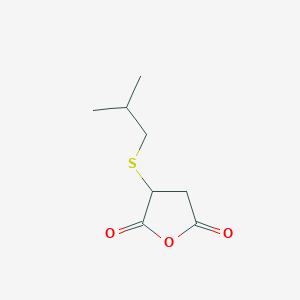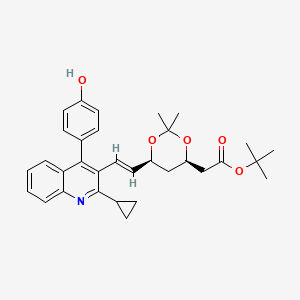![molecular formula C11H15NO2 B14892382 7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzoxazocine ring structure. Detailed synthetic routes can vary, but they generally involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzoxazocine derivatives.
Aplicaciones Científicas De Investigación
2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- 7-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Uniqueness
2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride is unique due to its specific methoxy substitution and hydrochloride form, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-5-11-9(10)8-12-6-3-7-14-11/h2,4-5,12H,3,6-8H2,1H3 |
Clave InChI |
GXESDRIPXMDANK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CNCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


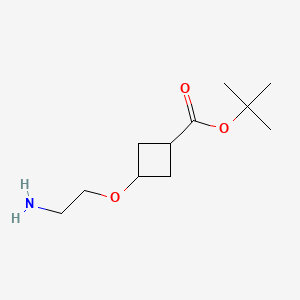

![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
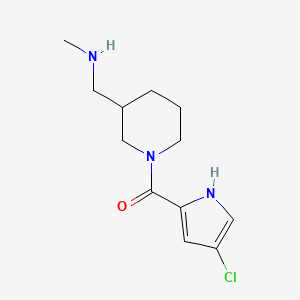
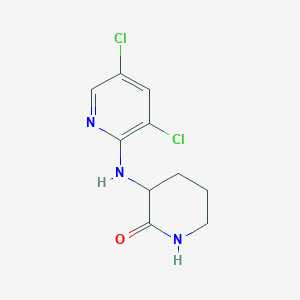
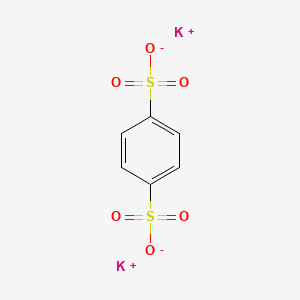
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
